![molecular formula C9H11NO B13679734 2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B13679734.png)
2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one can be achieved through several methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . This reaction typically requires a base catalyst and proceeds through the formation of intermediate 1,4-diketones, which then undergo cyclization via the Paal–Knorr reaction .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, which are advantageous due to their efficiency and ability to produce high yields. These methods include the use of cyclic enaminoketones, arylglyoxals, and methylene active compounds under microwave irradiation . The optimization of reaction conditions, such as solvent choice and reagent sequence, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one exerts its effects involves interactions with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: Used in fragrance and flavor industries.
2H-Cyclopropa[a]naphthalen-2-one: Utilized in organic synthesis and material science.
Uniqueness
2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one stands out due to its unique structural features, which confer specific reactivity and interaction profiles.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-1-one |
InChI |
InChI=1S/C9H11NO/c1-10-6-5-7-3-2-4-8(7)9(10)11/h5-6H,2-4H2,1H3 |
InChI Key |
VRSHHNARTMQNDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


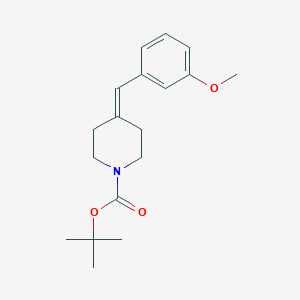
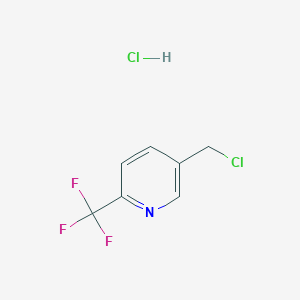
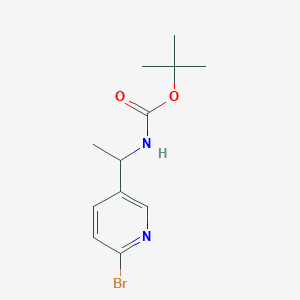
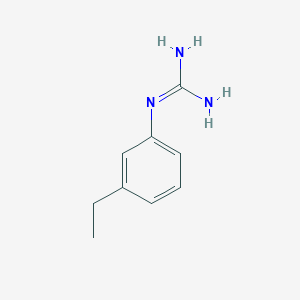
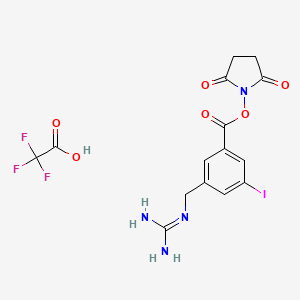
![5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13679685.png)
![5-chloro-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13679689.png)
![6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679692.png)
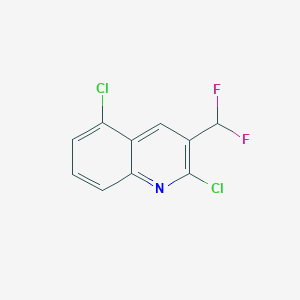
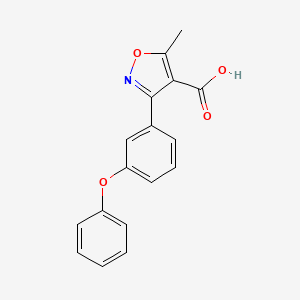
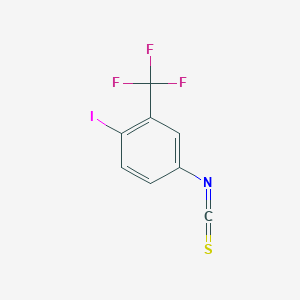
![2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679721.png)
![3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile](/img/structure/B13679725.png)

